molecular formula C21H19N3O3S B2562321 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 866008-71-1

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B2562321
CAS No.: 866008-71-1
M. Wt: 393.46
InChI Key: MKQOTFQZTDWJGC-UHFFFAOYSA-N
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Description

The compound “2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide” is a chemical substance with the molecular formula C17H15NO3 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H15NO3. It contains 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 313.37 . Other physical and chemical properties such as boiling point, density, and molar volume can be determined through experimental methods .

Scientific Research Applications

Intramolecular Cyclization and Synthesis Techniques

Researchers have explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones containing a divalent sulfur atom. This synthesis route demonstrates the compound's role in the development of heterocyclic compounds, which could have implications in creating pharmacologically active molecules or new materials (Savchenko et al., 2020).

Crystal Structure Analysis

The structural analysis of similar sulfanyl acetamide derivatives has provided insights into their molecular configurations. Studies on crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation, which could inform the design of molecules with specific interaction capabilities or stability properties (Subasri et al., 2016; Subasri et al., 2017).

Photochemical Decomposition Studies

Understanding the photochemical behavior of compounds containing the isoxazolyl moiety, such as sulfamethoxazole, has implications for environmental chemistry and photostability studies. This research area could help in designing compounds with desired degradation profiles for environmental safety or stability under light exposure (Zhou & Moore, 1994).

Corrosion Inhibition

The synthesis and evaluation of long alkyl side chain acetamide derivatives, including those with isoxazolidine and isoxazoline groups, as corrosion inhibitors highlight the potential industrial applications of such compounds in protecting materials against corrosion. This aspect of research points to the compound's relevance in materials science and engineering (Yıldırım & Cetin, 2008).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and their evaluation as antimicrobial and hemolytic agents demonstrate the biomedical applications of these compounds. This research could contribute to the development of new drugs or therapeutic agents (Rehman et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

Mechanism of Action

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-11-18(23-27-14)22-19(25)13-28-21-17-10-6-5-9-16(17)20(26)24(21)12-15-7-3-2-4-8-15/h2-11,21H,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQOTFQZTDWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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